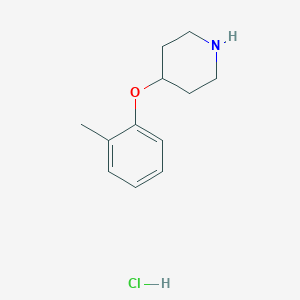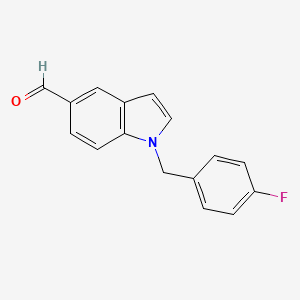
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde
概要
説明
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. For example, 4-fluorobenzyl bromide can react with the indole nitrogen in the presence of a base such as potassium carbonate.
Formylation: The aldehyde group can be introduced at the 5-position of the indole ring through a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(4-fluorobenzyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(4-fluorobenzyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.
類似化合物との比較
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
1-benzyl-1H-indole-5-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(4-chlorobenzyl)-1H-indole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and interactions with biological targets.
1-(4-methylbenzyl)-1H-indole-5-carbaldehyde: The methyl group may influence the compound’s lipophilicity and metabolic stability.
The presence of the fluorine atom in this compound can enhance its metabolic stability and binding interactions, making it a unique and valuable compound for various applications.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDRVCCWVXZXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

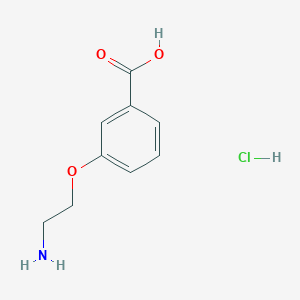
![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)
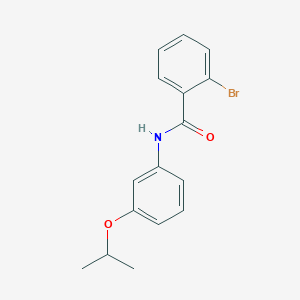
![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)


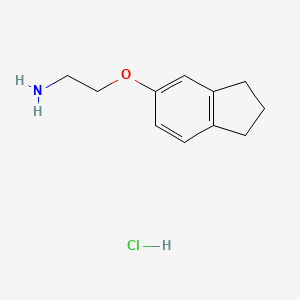
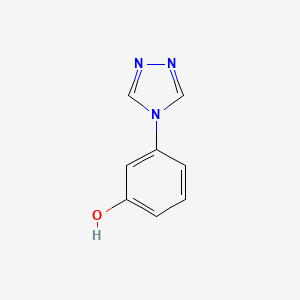
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
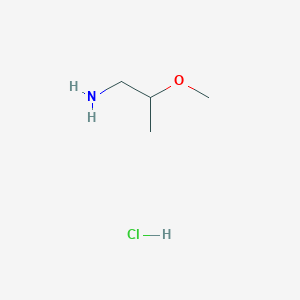
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)
